molecular formula C7H3F3N2O B056805 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 116548-04-0

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B056805
CAS No.: 116548-04-0
M. Wt: 188.11 g/mol
InChI Key: DSSUGBUBVKFSPP-UHFFFAOYSA-N
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Description

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, or 2-TFM-DPC, is a chemical compound that has become increasingly popular in the scientific community due to its versatile applications. It is a heterocyclic compound, with a nitrogen atom at the center of a six-member carbon ring. 2-TFM-DPC is an important building block for many other compounds, and its unique chemical properties make it a valuable tool for chemical synthesis and research.

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound has been used in the synthesis of novel molecules such as 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. These molecules have been characterized by various spectral methods and their optical absorption properties have been studied (Roushdy et al., 2019).
  • Optoelectronics :

    • The electrical and photosensitivity characteristics of heterojunctions based on these compounds have been explored, with findings indicating potential applications in optoelectronic devices (Roushdy et al., 2019).
  • Pharmaceutical Chemistry :

    • In pharmaceutical research, derivatives of dihydropyridine have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This includes studies on the structural characteristics and biological activities of these compounds (Ravi et al., 2020).
  • Materials Science :

    • There are studies on the synthesis of trifluoromethylated analogues of dihydropyridine for applications in materials science (Sukach et al., 2015).
  • Physical Chemistry :

    • Research has been conducted on the density, sound speed, and viscosity of dihydropyridine derivatives in different solvents at various temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
  • Corrosion Inhibition :

    • New derivatives of dihydropyridine-3-carbonitrile have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting materials (Ibraheem, 2019).

Biochemical Analysis

Biochemical Properties

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium-activated potassium channels (KCa) in epithelial cells, influencing fluid and salt secretion . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties . Additionally, it impacts the expression of endoplasmic reticulum (ER) chaperones and apoptosis markers in neuronal cells, suggesting a role in neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation . This compound also modulates enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including disruption of normal cellular functions and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the synthesis of triazole-pyrimidine hybrids, which have neuroprotective and anti-inflammatory properties . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby modulating cellular processes effectively.

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUGBUBVKFSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554901
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-04-0
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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